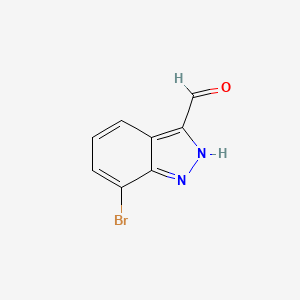

7-Bromo-1H-indazole-3-carbaldehyde

CAS No.: 887576-89-8

Cat. No.: VC3382953

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887576-89-8 |

|---|---|

| Molecular Formula | C8H5BrN2O |

| Molecular Weight | 225.04 g/mol |

| IUPAC Name | 7-bromo-2H-indazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) |

| Standard InChI Key | SXWCQUSSBQJBDV-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(NN=C2C(=C1)Br)C=O |

| Canonical SMILES | C1=CC2=C(NN=C2C(=C1)Br)C=O |

Introduction

Chemical Properties and Structure

Basic Information

7-Bromo-1H-indazole-3-carbaldehyde is a crystalline compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol. The compound belongs to the indazole family of heterocycles, which are bicyclic aromatic structures containing a pyrazole ring fused to a benzene ring. Table 1 summarizes the key identifiers and basic properties of this compound.

Table 1: Chemical Identifiers and Basic Properties of 7-Bromo-1H-indazole-3-carbaldehyde

| Property | Value |

|---|---|

| CAS Number | 887576-89-8 |

| Molecular Formula | C8H5BrN2O |

| Molecular Weight | 225.04 g/mol |

| IUPAC Name | 7-bromo-2H-indazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) |

| Standard InChIKey | SXWCQUSSBQJBDV-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(NN=C2C(=C1)Br)C=O |

Structural Characteristics

The structure of 7-Bromo-1H-indazole-3-carbaldehyde features several important elements that contribute to its chemical behavior and reactivity:

-

A bromine atom at the 7-position of the indazole ring, which influences the electron distribution across the molecule and provides a site for potential substitution reactions.

-

A carbaldehyde (CHO) group at the 3-position, which serves as a reactive functional group for various chemical transformations including condensation reactions, reductions, and oxidations.

-

The indazole core structure, consisting of a fused benzene and pyrazole ring system, which provides aromatic stability while maintaining reactivity at specific positions.

The presence of the N-N bond in the pyrazole portion of the indazole skeleton gives the molecule unique electronic properties that distinguish it from other heterocyclic compounds. The 1H in the name indicates that the hydrogen is attached to one of the nitrogen atoms in the pyrazole ring.

Synthesis Methodologies

| Approach | Starting Materials | Key Steps | Advantages |

|---|---|---|---|

| Sequential Functionalization | Indazole | 1. Bromination at 7-position 2. Formylation at 3-position | Direct approach, potentially higher yields |

| Cyclization | 2-bromobenzaldehyde derivatives | 1. Hydrazine condensation 2. Cyclization 3. Selective bromination | Modular approach, versatile |

| From 7-Bromo-1H-indazole | 7-Bromo-1H-indazole | 1. Lithiation at 3-position 2. Formylation with DMF | Utilizes established intermediates |

Reaction Conditions

The synthesis of 7-Bromo-1H-indazole derivatives typically requires careful control of reaction conditions to achieve selectivity and optimize yields. By drawing parallels from the synthesis of similar compounds like 7-Bromo-1H-indazole, we can infer some key reaction parameters.

Applications and Research Significance

Medicinal Chemistry Applications

7-Bromo-1H-indazole-3-carbaldehyde serves as a valuable intermediate in medicinal chemistry due to its potential for further functionalization and incorporation into bioactive molecules. The indazole scaffold itself is recognized as a privileged structure in drug discovery, appearing in various compounds with diverse biological activities.

The compound's utility in medicinal chemistry stems from several features:

-

The aldehyde group provides a versatile handle for further modifications through condensation reactions, reductions, and other transformations.

-

The bromine substituent allows for metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional structural diversity.

-

The indazole core contributes to potential interactions with biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions.

| Biological Activity | Potential Mechanism | Target Disease/Condition |

|---|---|---|

| Antitumor | Kinase inhibition, Apoptosis induction | Various cancer types |

| Anti-inflammatory | COX inhibition, Cytokine modulation | Inflammatory disorders |

| Antimicrobial | Cell wall/membrane disruption | Bacterial/fungal infections |

| Enzyme inhibition | Competitive binding | Metabolic disorders |

Reactivity and Chemical Behavior

Functional Group Reactivity

The reactivity of 7-Bromo-1H-indazole-3-carbaldehyde is dominated by the presence of its two key functional groups: the carbaldehyde group and the bromine substituent. Additionally, the indazole N-H contributes to its chemical behavior.

The carbaldehyde group at the 3-position is electrophilic and can undergo various reactions including:

-

Nucleophilic additions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes respectively.

-

Reduction to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Oxidation to carboxylic acids using oxidizing agents like potassium permanganate or silver oxide.

-

Aldol condensations and related C-C bond-forming reactions.

The bromine atom at the 7-position provides a site for metal-catalyzed cross-coupling reactions, such as:

-

Suzuki coupling with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Sonogashira coupling with terminal alkynes to introduce alkynyl groups.

-

Stille coupling with organostannanes for diverse substitutions.

The N-H of the indazole ring can participate in:

-

Deprotonation and subsequent alkylation or acylation reactions.

-

Hydrogen bonding interactions, which are significant for biological activity and crystal packing.

Common Reactions

Based on its structural features, 7-Bromo-1H-indazole-3-carbaldehyde can undergo several common reactions that are useful in synthetic chemistry:

-

Reductive amination: The reaction of the aldehyde group with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig reaction: Reaction with phosphonium ylides to form alkenes.

-

Grignard reactions: Nucleophilic addition of Grignard reagents to the aldehyde to form secondary alcohols.

-

Metal-catalyzed couplings: Utilization of the bromine substituent in palladium-catalyzed cross-coupling reactions to introduce diverse functional groups.

Structure-Activity Relationships

The structure-activity relationships (SAR) of 7-Bromo-1H-indazole-3-carbaldehyde and its derivatives provide insights into how structural modifications might influence biological activity. While specific SAR data for this exact compound is limited in the available literature, general trends can be inferred from studies on related indazole derivatives:

Understanding these structure-activity relationships is valuable for rational drug design and optimization of lead compounds derived from this scaffold.

Analytical Methods

Spectroscopic Identification

Several spectroscopic techniques are employed for the characterization and identification of 7-Bromo-1H-indazole-3-carbaldehyde:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for the aromatic protons of the indazole ring, the aldehyde proton (typically at ~10 ppm), and the N-H proton (often broad and at variable chemical shift).

-

¹³C NMR would reveal the carbonyl carbon of the aldehyde (typically at ~190 ppm), along with the aromatic carbons of the indazole system.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would include the aldehyde C=O stretch (~1700 cm⁻¹), N-H stretch, and aromatic C=C stretches.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak would correspond to the molecular weight of 225.04 g/mol, with characteristic isotope patterns due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

-

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 7-Bromo-1H-indazole-3-carbaldehyde and for monitoring reactions involving this compound:

-

High-Performance Liquid Chromatography (HPLC):

-

Typically employing reversed-phase columns with UV detection, which is sensitive to the aromatic and carbonyl chromophores.

-

Common mobile phases include acetonitrile/water or methanol/water gradients, often with a small percentage of acid modifier.

-

-

Thin-Layer Chromatography (TLC):

-

Useful for reaction monitoring and preliminary purity assessment.

-

Common solvent systems include ethyl acetate/hexane mixtures in various ratios.

-

-

Gas Chromatography (GC):

-

May be applicable if the compound is sufficiently volatile or after derivatization.

-

Often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities.

-

Validation Techniques

For analytical method validation and comprehensive characterization, additional techniques may be employed:

-

X-ray Crystallography:

-

Provides definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement.

-

Particularly valuable for confirming the positions of substituents and the tautomeric form of the indazole.

-

-

Elemental Analysis:

-

Confirms the empirical formula through determination of carbon, hydrogen, nitrogen, and bromine percentages.

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about thermal stability, melting behavior, and potential polymorphic forms.

-

Table 4: Characteristic Spectroscopic Data for 7-Bromo-1H-indazole-3-carbaldehyde

| Analytical Technique | Expected Key Features | Analytical Significance |

|---|---|---|

| ¹H NMR | Aldehyde proton: ~10 ppm Aromatic protons: 7-8.5 ppm N-H proton: variable, often 9-13 ppm | Confirms structural integrity and substituent positions |

| ¹³C NMR | Aldehyde carbon: ~190 ppm Aromatic carbons: 115-145 ppm | Verifies carbon framework and functional groups |

| IR | C=O stretch: ~1700 cm⁻¹ N-H stretch: ~3300 cm⁻¹ Aromatic C=C: 1400-1600 cm⁻¹ | Identifies functional groups and confirms their environment |

| Mass Spectrometry | Molecular ion: m/z 225/227 Characteristic bromine isotope pattern | Confirms molecular weight and presence of bromine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume